![molecular formula C13H13N3O4S B12537624 Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- CAS No. 653570-16-2](/img/structure/B12537624.png)
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- is a nitrogen-containing heterocyclic aromatic compound. It is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also contains a tert-butylthio group at the 8-position and two nitro groups at the 5 and 7 positions. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. For the specific synthesis of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-, additional steps are required to introduce the tert-butylthio and nitro groups. These steps may involve:
Nitration: Introducing nitro groups at the desired positions using a mixture of concentrated nitric and sulfuric acids.
Thioetherification: Introducing the tert-butylthio group using tert-butylthiol and a suitable base.
Industrial Production Methods
Industrial production of quinoline derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be used to facilitate the reactions. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: Formation of 8-aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Applications De Recherche Scientifique
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiparasitic and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its entry into cells. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-: A compound with a methyl group at the 2-position instead of nitro groups.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8-position, known for its antimicrobial properties.
The unique combination of tert-butylthio and nitro groups in Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
653570-16-2 |
|---|---|
Formule moléculaire |
C13H13N3O4S |
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
8-tert-butylsulfanyl-5,7-dinitroquinoline |
InChI |
InChI=1S/C13H13N3O4S/c1-13(2,3)21-12-10(16(19)20)7-9(15(17)18)8-5-4-6-14-11(8)12/h4-7H,1-3H3 |
Clé InChI |
OMERWENJSHKGNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
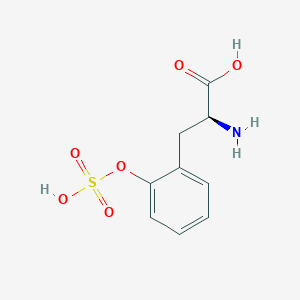
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
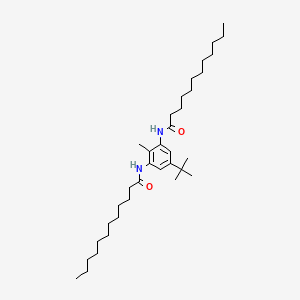
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
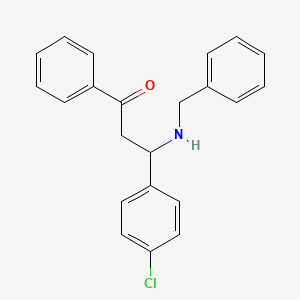
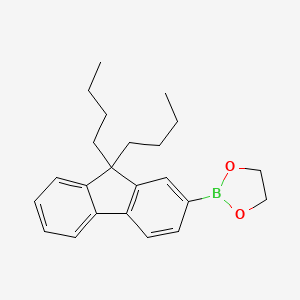
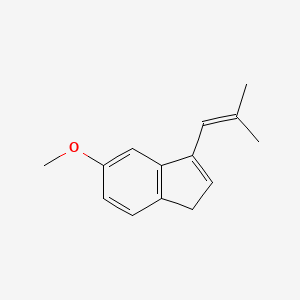

![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
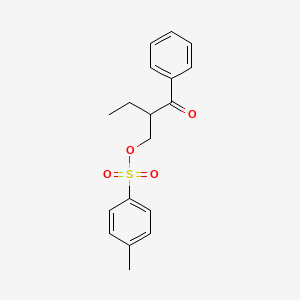
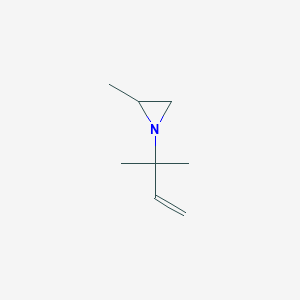
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
